

Application Notes and Protocols for 4-Methylbenzoic Acid Butyl Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-methylbenzoic acid butyl ester*

Cat. No.: *B105922*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **4-methylbenzoic acid butyl ester**, also known as butyl p-toluate, as a research chemical. This document includes its synthesis, physical and chemical properties, potential applications, and detailed experimental protocols.

Chemical and Physical Properties

4-Methylbenzoic acid butyl ester is an aromatic ester with the chemical formula $C_{12}H_{16}O_2$.^[1] It is a colorless to pale yellow liquid with a characteristic odor.^[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **4-Methylbenzoic Acid Butyl Ester**

Property	Value	Reference(s)
IUPAC Name	butyl 4-methylbenzoate	[1]
Synonyms	Butyl p-toluate, p-Toluic acid butyl ester	[1]
CAS Number	19277-56-6	[1]
Molecular Formula	C ₁₂ H ₁₆ O ₂	[1]
Molecular Weight	192.25 g/mol	[1]
Boiling Point	268 °C at 760 mmHg	[1]
Density	0.995 g/cm ³	[1]
Refractive Index	1.499	[1]
LogP	4.2	[1]
Solubility	Insoluble in water, soluble in organic solvents like ethanol and ether.	[2]

Synthesis

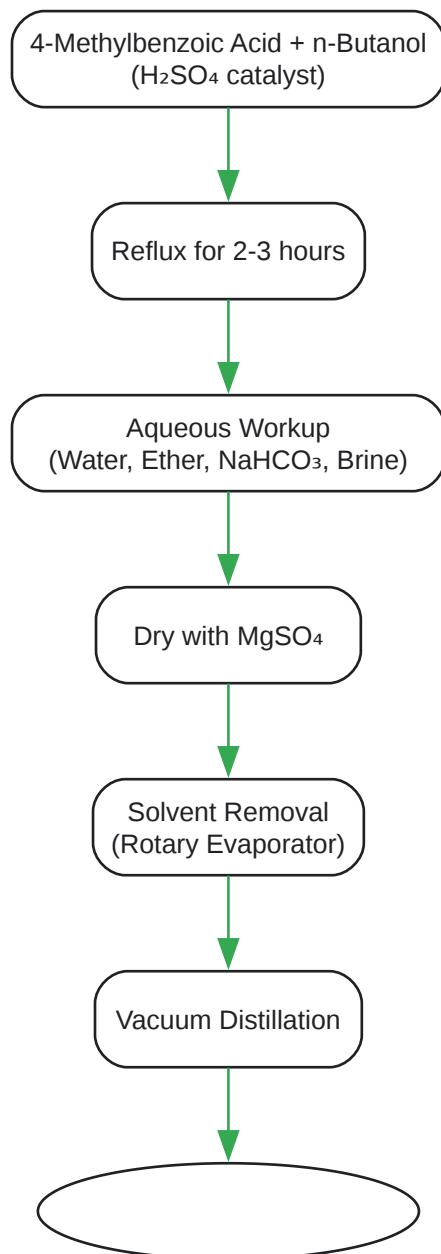
The most common and efficient method for the synthesis of **4-methylbenzoic acid butyl ester** is the Fischer esterification of 4-methylbenzoic acid (p-toluic acid) with n-butanol, using a strong acid catalyst such as sulfuric acid.[\[1\]](#)

This protocol outlines the laboratory-scale synthesis of **4-methylbenzoic acid butyl ester**.

Materials:

- 4-methylbenzoic acid (p-toluic acid)
- n-butanol
- Concentrated sulfuric acid (H₂SO₄)
- Diethyl ether

- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator


Procedure:

- In a round-bottom flask, dissolve 13.6 g (0.1 mol) of 4-methylbenzoic acid in 37 mL (0.4 mol) of n-butanol.
- Slowly add 1 mL of concentrated sulfuric acid to the mixture while stirring.
- Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2-3 hours.
- After reflux, allow the mixture to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel containing 50 mL of water.
- Extract the product with 50 mL of diethyl ether.
- Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.

- Remove the diethyl ether using a rotary evaporator.
- The resulting crude product can be purified by vacuum distillation to yield pure **4-methylbenzoic acid butyl ester**.

Diagram 1: Fischer Esterification Workflow

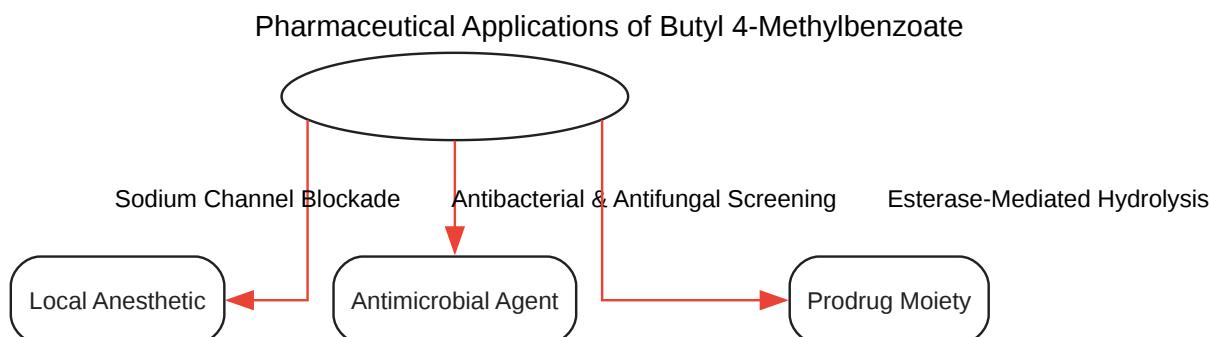
Fischer Esterification of 4-Methylbenzoic Acid

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of butyl 4-methylbenzoate.

The synthesized product should be characterized to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for this.

¹H NMR (CDCl₃, 200 MHz): δ 7.95 (d, J = 8.0 Hz, 2H), 7.24 (d, J = 8.0 Hz, 2H), 4.33 (t, J = 6.4 Hz, 2H), 2.40 (s, 3H), 1.78 – 1.63 (m, 2H), 1.52 – 1.41 (m, 2H), 1.01 – 0.94 (m, 3H).[3]


¹³C NMR (CDCl₃, 50 MHz): δ 166.7, 143.4, 129.5, 129.0, 127.8, 64.6, 30.8, 21.6, 19.2, 13.7.[3]

Potential Research Applications

While specific research on **4-methylbenzoic acid butyl ester** is limited, its structural similarity to other benzoate and butyl esters suggests several potential areas of investigation.

- Local Anesthetics: Benzoate esters are a known class of local anesthetics that act by blocking voltage-gated sodium channels in nerve membranes.[4][5] The addition of a butyl group can increase lipid solubility, potentially enhancing the duration of action.[5] Research could involve evaluating the local anesthetic properties of butyl p-toluate in in-vitro and in-vivo models.
- Antimicrobial Agents: Some benzoate esters have demonstrated antibacterial and antifungal activities.[6] For instance, methyl 4-nitrobenzoate has shown significant inhibition against *Staphylococcus aureus* and *Pseudomonas aeruginosa*.[7] The antimicrobial potential of butyl p-toluate could be explored against a panel of pathogenic bacteria and fungi.
- Prodrug Development: The ester functional group can be utilized in prodrug design to improve the pharmacokinetic properties of parent drugs containing a carboxylic acid moiety.[8] Butyl p-toluate could serve as a model compound to study esterase-mediated hydrolysis and drug release kinetics.

Diagram 2: Potential Pharmaceutical Research Pathways

[Click to download full resolution via product page](#)

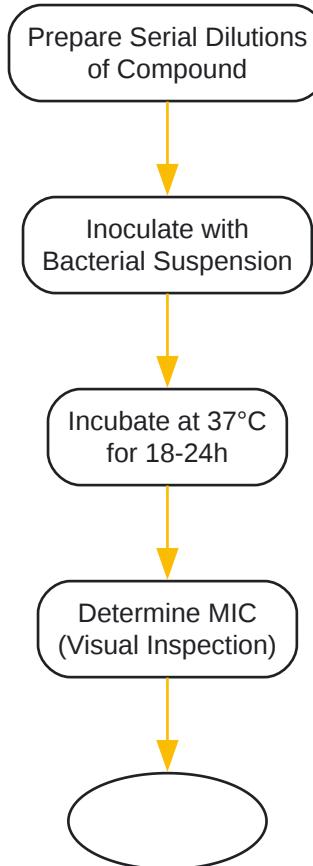
Caption: Potential research avenues in pharmaceuticals.

- Plasticizers: Butyl esters are commonly used as plasticizers to increase the flexibility and durability of polymers like PVC.[9] The performance of butyl p-toluate as a plasticizer can be evaluated by measuring its effect on the mechanical properties of polymer films.
- Flavoring and Fragrance Agent: Many butyl esters possess fruity and floral scents and are used in the food and cosmetic industries.[10] The organoleptic properties of butyl p-toluate could be characterized to determine its potential as a novel flavor or fragrance ingredient.

Experimental Protocols for Application Screening

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of **4-methylbenzoic acid butyl ester** against bacterial strains using the broth microdilution method.

Materials:


- **4-methylbenzoic acid butyl ester**
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Spectrophotometer

Procedure:

- Prepare a stock solution of **4-methylbenzoic acid butyl ester** in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to achieve a range of concentrations.
- Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5×10^5 CFU/mL.
- Include positive (bacteria in MHB) and negative (MHB alone) controls.
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram 3: Workflow for MIC Determination

Workflow for Minimum Inhibitory Concentration (MIC) Assay

[Click to download full resolution via product page](#)

Caption: Experimental workflow for MIC determination.

Safety and Toxicology

While specific toxicological data for **4-methylbenzoic acid butyl ester** is not readily available, data from related compounds can provide some initial guidance. Benzoic acid and its simple esters are generally considered to have low acute toxicity.[11] For the related compound, methyl 4-methylbenzoate, an oral LD₅₀ in rats has been reported as 3300 mg/kg, indicating low acute toxicity.[12] However, as with any research chemical, appropriate safety precautions should be taken.

Handling Precautions:

- Work in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid inhalation, ingestion, and skin contact.
- In case of contact, wash the affected area thoroughly with water.

Further toxicological studies are required to fully characterize the safety profile of **4-methylbenzoic acid butyl ester**.

Conclusion

4-Methylbenzoic acid butyl ester is a versatile research chemical with potential applications in pharmaceuticals, polymer science, and the flavor and fragrance industry. The provided protocols for its synthesis and initial biological screening can serve as a foundation for further investigation into its properties and utility. As with all research chemicals, it is imperative to conduct thorough characterization and safety assessments before use in advanced applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-methylbenzoic acid butyl ester | 19277-56-6 | Benchchem [benchchem.com]
- 2. Butyl 4-methylbenzenesulfonate | CAS#:778-28-9 | Chemsdc [chemsrc.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Methyl-benzoic acid tert-butyl ester synthesis - chemicalbook [chemicalbook.com]
- 7. openaccess.marmara.edu.tr [openaccess.marmara.edu.tr]
- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. kinampark.com [kinampark.com]
- 10. 4-Methylbenzoic acid butyl ester | C12H16O2 | CID 87994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. In vitro metabolism of Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA using human hepatocytes and LC-QToF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methyl 4-methylbenzoate | 99-75-2 [chemicalbook.com]
- To cite this document: BenchChem. [Application Notes and Protocols for 4-Methylbenzoic Acid Butyl Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105922#using-4-methylbenzoic-acid-butyl-ester-as-a-research-chemical]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com